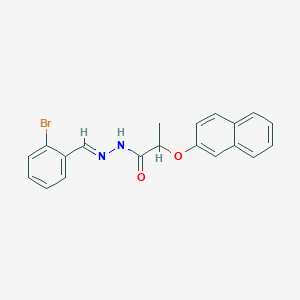
4-nitrobenzyl 3-(isobutyrylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrobenzyl 3-(isobutyrylamino)benzoate, also known as NBIB, is a chemical compound used in scientific research for its unique properties. It is a member of the benzoylphenylurea family of compounds and is commonly used as a biochemical tool to study protein-protein interactions.
Mécanisme D'action
4-nitrobenzyl 3-(isobutyrylamino)benzoate works by binding to a specific site on a protein, known as a hot spot, that is involved in protein-protein interactions. By binding to this site, this compound disrupts the interaction between the two proteins, allowing researchers to study the effects of this disruption on various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, leading to increased levels of p53 and cell death in cancer cells. This compound has also been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300, leading to decreased levels of HIF-1α and reduced tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-nitrobenzyl 3-(isobutyrylamino)benzoate in lab experiments is its specificity for hot spots involved in protein-protein interactions. This allows researchers to selectively disrupt specific interactions, rather than affecting all interactions involving a particular protein. However, one limitation of using this compound is that it may not be effective for all protein-protein interactions, particularly those involving large, multi-domain proteins.
Orientations Futures
There are several potential future directions for research involving 4-nitrobenzyl 3-(isobutyrylamino)benzoate. One area of interest is the development of new compounds based on the structure of this compound that may have improved properties for studying protein-protein interactions. Another area of interest is the use of this compound in combination with other compounds or therapies for the treatment of various diseases, particularly cancer. Finally, there is ongoing research into the development of new techniques for studying protein-protein interactions, which may involve the use of this compound or other similar compounds.
Méthodes De Synthèse
The synthesis of 4-nitrobenzyl 3-(isobutyrylamino)benzoate involves the reaction of 4-nitrobenzyl alcohol with 3-(isobutyrylamino)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out under an inert atmosphere. The resulting product is purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
4-nitrobenzyl 3-(isobutyrylamino)benzoate is widely used in scientific research as a biochemical tool to study protein-protein interactions. It is commonly used in assays such as fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). This compound is particularly useful for studying protein-protein interactions that involve intrinsically disordered proteins (IDPs) or regions (IDRs), which are difficult to study using traditional methods.
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl 3-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-12(2)17(21)19-15-5-3-4-14(10-15)18(22)25-11-13-6-8-16(9-7-13)20(23)24/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOVWQJRTCFXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)

![3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)


![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)

![N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)
![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5738386.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)
![4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5738394.png)
![1-(3-methylphenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5738405.png)


